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Compound of Interest

Compound Name:
2-amino-N,N,3-

trimethylpentanamide

Cat. No.: B12460660 Get Quote

A focus on structurally related analogs in the absence of data for 2-amino-N,N,3-
trimethylpentanamide

Introduction

Initial searches for "2-amino-N,N,3-trimethylpentanamide" did not yield any specific data

regarding its synthesis, biological activity, or application in drug discovery. This suggests that it

is likely a novel compound that is not yet described in publicly available scientific literature or

databases.

This document, therefore, provides an overview of a structurally similar compound, 2-Amino-

N,3,3-trimethylbutanamide, and the broader class of α-amino amides, which have shown

potential in drug discovery. The information presented here is intended to serve as a guide for

researchers interested in the potential applications of novel α-amino amides.

Part 1: Profile of a Structurally Related Compound:
2-Amino-N,3,3-trimethylbutanamide
2-Amino-N,3,3-trimethylbutanamide is a known chemical entity with data available in public

databases such as PubChem and DrugBank.[1][2] It belongs to the class of organic

compounds known as valine and derivatives.[1]
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Chemical and Physical Properties
The following table summarizes the key computed properties of 2-Amino-N,3,3-

trimethylbutanamide.[2]

Property Value Source

Molecular Formula C7H16N2O PubChem[2]

Molecular Weight 144.21 g/mol PubChem[2]

XLogP3 0.4 PubChem[2]

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 2 PubChem

Exact Mass 144.126263138 Da PubChem[2]

Monoisotopic Mass 144.126263138 Da PubChem[2]

Topological Polar Surface Area 55.1 Å² PubChem[2]

Heavy Atom Count 10 PubChem

Complexity 126 PubChem[2]

Part 2: α-Amino Amides in Antibacterial Drug
Discovery
The α-amino amide scaffold is of significant interest in the development of new antibacterial

agents. One promising target for this class of compounds is UDP-3-O-(R-3-hydroxymyristoyl)-

N-acetylglucosamine deacetylase (LpxC).[3]

Target Information: LpxC
LpxC is an essential enzyme in the biosynthesis of Lipid A, a critical component of the outer

membrane of Gram-negative bacteria.[3][4] Inhibition of LpxC disrupts the formation of this
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membrane, leading to bacterial cell death. This makes LpxC an attractive target for the

development of novel antibiotics against multi-drug resistant Gram-negative pathogens.[3]

Signaling Pathway: Lipid A Biosynthesis
The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway,

highlighting the role of LpxC.
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Caption: Simplified Lipid A biosynthesis pathway highlighting the inhibition of LpxC.

Part 3: Experimental Protocols
Protocol 1: General Synthesis of an α-Amino Amide
This protocol describes a general method for the synthesis of α-amino amides via the coupling

of an N-protected α-amino acid with an amine.

Materials:

N-protected α-amino acid (e.g., Boc-amino acid)

Amine (e.g., dimethylamine, methylamine)

Coupling agent (e.g., HATU, HBTU, or DCC)

Organic base (e.g., DIPEA, triethylamine)

Anhydrous solvent (e.g., DMF, DCM)
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Deprotection reagent (e.g., TFA in DCM for Boc group)

Saturated sodium bicarbonate solution

Brine

Ethyl acetate

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Dissolve the N-protected α-amino acid (1.0 eq) and the coupling agent (1.1 eq) in the

anhydrous solvent.

Add the organic base (2.0 eq) to the solution and stir for 5 minutes at room temperature.

Add the amine (1.2 eq) to the reaction mixture.

Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated

sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain the N-protected α-

amino amide.

For deprotection (if required), dissolve the protected amide in the appropriate deprotection

reagent (e.g., 20% TFA in DCM for a Boc group) and stir at room temperature for 1-2 hours.

Remove the solvent under reduced pressure and co-evaporate with a suitable solvent to

remove residual acid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12460660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The final product can be purified by recrystallization or chromatography if necessary.

Protocol 2: In Vitro LpxC Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound

against LpxC.

Materials:

Purified recombinant LpxC enzyme

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

Assay buffer (e.g., HEPES buffer with BSA)

Test compound (dissolved in DMSO)

Detection reagent (e.g., a fluorescent probe that reacts with the free amine product)

Microplate reader

Procedure:

Prepare a serial dilution of the test compound in DMSO.

In a microplate, add the assay buffer, LpxC enzyme, and the test compound dilution.

Incubate for a pre-determined time at the optimal temperature for the enzyme (e.g., 30°C).

Initiate the enzymatic reaction by adding the substrate.

Allow the reaction to proceed for a set time (e.g., 30 minutes).

Stop the reaction (e.g., by adding a quenching agent).

Add the detection reagent and incubate to allow for signal development.

Measure the signal (e.g., fluorescence) using a microplate reader.
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Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Part 4: General Drug Discovery Workflow
The development of a novel compound like "2-amino-N,N,3-trimethylpentanamide" would

typically follow a multi-stage drug discovery process.
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Caption: A generalized workflow for small molecule drug discovery.
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Disclaimer: The information provided in these application notes and protocols is for research

purposes only. The protocols are generalized and may require optimization for specific

compounds and targets. All laboratory work should be conducted in accordance with

appropriate safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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